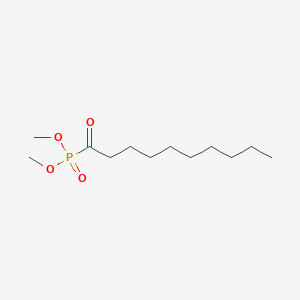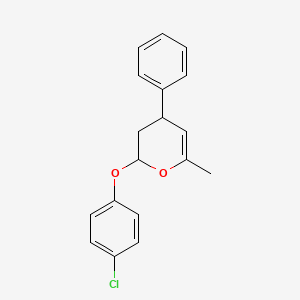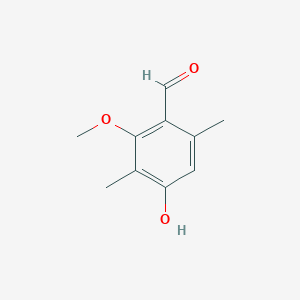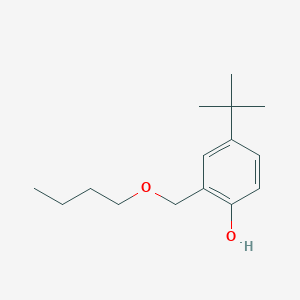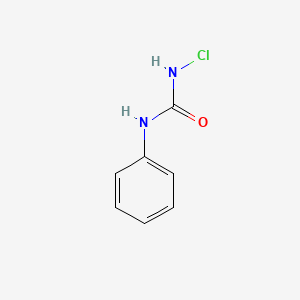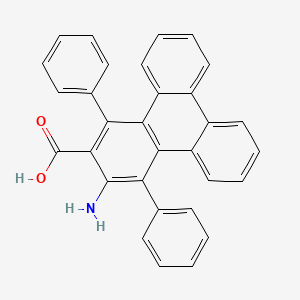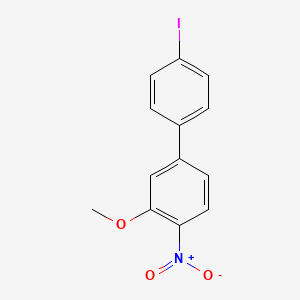
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione is a complex organic compound with the molecular formula C23H16O2 It is known for its unique structure, which includes a cyclopropene ring fused with a cyclopentene ring, both of which are substituted with phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione typically involves multiple steps. One common method is the cycloaddition reaction, where a cyclopropene derivative reacts with a cyclopentadiene derivative under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketone derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: This compound shares a similar cyclopropene structure but lacks the cyclopentene ring.
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science, this compound has a similar diketone structure but differs in its ring system.
Uniqueness
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione is unique due to its fused ring system and the presence of phenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
116047-03-1 |
|---|---|
Formule moléculaire |
C20H12O2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-(2,3-diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C20H12O2/c21-15-11-12-16(22)19(15)20-17(13-7-3-1-4-8-13)18(20)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
IPGNHALCCQEZIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C=CC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



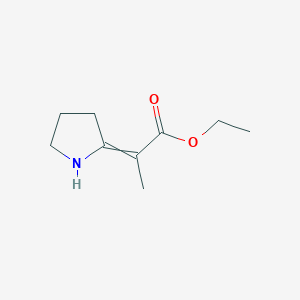
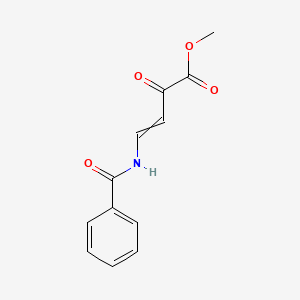
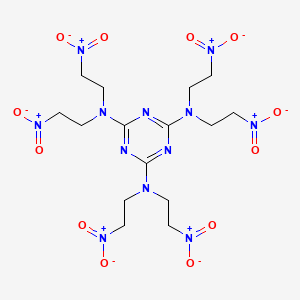

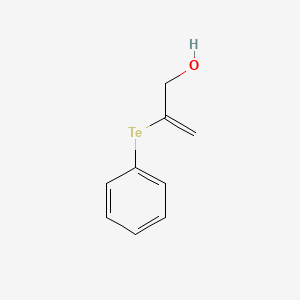
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
